N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide
Description
N-(4-Chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a synthetic small molecule characterized by a benzothiazole core substituted with a chloro group at the 4-position and a butanamide linker modified with a 4-fluorophenyl sulfonyl moiety. The synthesis of analogous compounds typically involves multi-step reactions, such as sulfonylation of intermediates, nucleophilic substitutions, and coupling reactions, as detailed in for structurally related molecules . The presence of electron-withdrawing groups (chloro, fluoro) and the sulfonyl moiety likely enhance metabolic stability and modulate binding interactions with biological targets .
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O3S2/c18-13-3-1-4-14-16(13)21-17(25-14)20-15(22)5-2-10-26(23,24)12-8-6-11(19)7-9-12/h1,3-4,6-9H,2,5,10H2,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOVKKQYBHSJPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The benzo[d]thiazole ring is constructed via cyclization of 2-aminothiophenol derivatives. A representative protocol involves:
Reactants :
- 2-Amino-5-chlorothiophenol (1.0 equiv)
- Chloroacetyl chloride (1.2 equiv)
Conditions :
- Solvent: Dichloromethane (DCM), 0°C → room temperature
- Catalyst: Triethylamine (1.5 equiv)
- Time: 12 hours
Mechanism :
- Nucleophilic attack of the thiol group on chloroacetyl chloride.
- Cyclodehydration to form the thiazole ring.
Alternative Route: Cyclocondensation with Carbonyl Compounds
Substituting chloroacetyl chloride with α-ketoesters (e.g., ethyl pyruvate) under acidic conditions:
Reactants :
- 2-Amino-5-chlorothiophenol (1.0 equiv)
- Ethyl pyruvate (1.1 equiv)
Conditions :
- Solvent: Acetic acid, reflux
- Time: 6 hours
Yield : 70–75%.
Preparation of 4-((4-Fluorophenyl)Sulfonyl)Butanoic Acid
Sulfonylation of 4-Fluorobenzenethiol
Step 1 : Oxidation to sulfonic acid
- Reactants : 4-Fluorobenzenethiol (1.0 equiv), H₂O₂ (30%, 3.0 equiv)
- Conditions : Acetic acid, 60°C, 4 hours
- Product : 4-Fluorobenzenesulfonic acid (Yield: 95%).
Step 2 : Conversion to sulfonyl chloride
- Reactants : 4-Fluorobenzenesulfonic acid (1.0 equiv), PCl₅ (2.0 equiv)
- Conditions : Reflux in toluene, 3 hours
- Product : 4-Fluorobenzenesulfonyl chloride (Yield: 88%).
Step 3 : Alkylation with 4-Bromobutanoic Acid
- Reactants : 4-Fluorobenzenesulfonyl chloride (1.0 equiv), 4-bromobutanoic acid (1.1 equiv)
- Conditions : DCM, pyridine (2.0 equiv), 0°C → room temperature, 8 hours
- Product : 4-((4-Fluorophenyl)sulfonyl)butanoic acid (Yield: 82%).
Amide Coupling Strategy
Carbodiimide-Mediated Coupling
Reactants :
- 4-Chlorobenzo[d]thiazol-2-amine (1.0 equiv)
- 4-((4-Fluorophenyl)sulfonyl)butanoic acid (1.1 equiv)
- EDCl (1.2 equiv), HOBt (1.2 equiv)
Conditions :
- Solvent: DMF, 0°C → room temperature
- Time: 12 hours
- Workup: Aqueous NaHCO₃ wash, ethyl acetate extraction, silica gel chromatography
Schlenk Equilibrium for Improved Efficiency
Using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine):
Critical Analysis of Methodologies
Yield Optimization Challenges
- Thiazole ring formation : Elevated temperatures during cyclization reduce byproducts but risk decomposition. Microwave-assisted synthesis (100°C, 30 min) improves yield to 88%.
- Sulfonylation : Steric hindrance at the butanoic acid’s γ-position necessitates excess sulfonyl chloride (1.3 equiv) for complete conversion.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a probe to study biological pathways involving sulfonyl-containing compounds.
Medicine: Exploration as a potential therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Use in the development of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide would depend on its specific biological target. Generally, such compounds might act by:
Inhibiting enzymes: Binding to the active site of an enzyme and preventing its normal function.
Modulating receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.
Disrupting protein-protein interactions: Binding to specific proteins and preventing their interaction with other proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen Variations
Several compounds share the benzothiazole-sulfonamide scaffold but differ in halogen substitutions. For example:
- This alteration may influence solubility and target affinity .
- N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((3-fluorophenyl)sulfonyl)piperidine-4-carboxamide (): Incorporates a piperidine-carboxamide linker instead of butanamide, which could enhance conformational flexibility and hydrogen-bonding capacity .
Electronic and Physicochemical Properties
The target compound’s 4-chloro and 4-fluoro groups contribute to its electronic profile. Comparative data from and suggest that halogenated derivatives exhibit higher melting points (e.g., 230°C for dichlorophenyl analogues) and lower solubility in polar solvents compared to non-halogenated counterparts . The sulfonyl group’s strong electron-withdrawing effect also stabilizes the molecule against enzymatic degradation, a property shared with compounds like N-(2-(4-Fluorophenyl)thiazol-2-yl)acetamide derivatives () .
Spectroscopic Characterization
Key spectral features of the target compound align with those of analogues in and :
- IR Spectroscopy : Absence of νC=O (~1660–1680 cm⁻¹) in triazole derivatives () contrasts with the prominent carbonyl stretch in butanamide-linked compounds .
- NMR Data : The 4-chlorobenzo[d]thiazole proton resonates near δ 8.1–8.3 ppm, similar to methyl-substituted analogues (δ 8.0–8.2 ppm) in . The sulfonyl group’s deshielding effect shifts aromatic protons in the 4-fluorophenyl moiety to δ 7.6–7.9 ppm .
- HRMS : Molecular ion peaks ([M+H]⁺) for halogenated derivatives typically align with calculated values within ±2 ppm error () .
Data Tables
Table 2: Spectral Data Comparison
Biological Activity
N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Structure and Composition
- Molecular Formula : CHClF NOS
- Molecular Weight : 520.5 g/mol
- CAS Number : 1217030-05-1
The compound features a benzo[d]thiazole core, which is known for its diverse biological activities. The presence of sulfonyl and fluorophenyl groups enhances its potential as a therapeutic agent.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating biochemical pathways.
- Receptor Modulation : Interaction with cell surface or intracellular receptors can alter signaling pathways, contributing to its therapeutic effects.
- Protein Interaction Disruption : It may prevent protein-protein interactions critical for cellular functions.
Pharmacological Studies
Recent studies have demonstrated the compound's potential in various therapeutic areas:
- Anticancer Activity :
- Antimicrobial Properties :
- Neuroprotective Effects :
Study 1: Anticancer Activity
A study evaluated the anticancer effects of several thiazolidin derivatives against breast cancer cells. Notably, compounds with structural similarities to this compound demonstrated IC values ranging from 1.27 to 1.50 µM, indicating effective inhibition of cell proliferation without harming normal cells .
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition capabilities of thiazole derivatives related to AChE activity. The most potent compound exhibited an IC value of 2.7 µM, highlighting the potential of these compounds in treating cognitive decline associated with Alzheimer's disease .
Summary of Biological Activities
Q & A
Q. What are the key steps and optimized conditions for synthesizing N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide?
The synthesis involves a multi-step pathway:
- Step 1 : Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with chloro-substituted precursors under acidic conditions .
- Step 2 : Sulfonylation of the butanamide intermediate using 4-fluorophenylsulfonyl chloride in a polar aprotic solvent (e.g., DMF) at 0–5°C to prevent side reactions .
- Step 3 : Amide coupling between the benzo[d]thiazole and sulfonylbutanamide moieties using carbodiimide-based reagents (e.g., EDC/HOBt) . Optimization : Temperature control (±2°C) and pH monitoring (pH 7–8) are critical for high yields (>75%). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Which spectroscopic and analytical methods are used to confirm the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, respectively. Key signals include the sulfonyl group (δ 7.8–8.1 ppm for aromatic protons) and amide NH (δ 10.2–10.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 481.05) .
- X-ray Crystallography : Single-crystal analysis (using SHELXL software) resolves bond angles and torsional strain in the sulfonylbutanamide chain .
Advanced Research Questions
Q. What mechanistic hypotheses explain the compound’s biological activity, and how are they validated?
- Hypothesis 1 : Inhibition of dihydropteroate synthase (DHPS) via sulfonamide group binding to the pterin-binding pocket, disrupting folate synthesis in bacterial systems .
- Hypothesis 2 : Modulation of kinase activity (e.g., BRAF V600E) through π-π stacking between the benzo[d]thiazole ring and hydrophobic kinase domains . Validation :
- In vitro enzyme assays (IC₅₀ ≤ 2.5 µM for DHPS) .
- Molecular docking (AutoDock Vina) and dynamics simulations (200 ns trajectories) quantify binding free energies (ΔG ≤ -9.8 kcal/mol) .
Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?
| Substituent | Position | Effect on Activity | Source |
|---|---|---|---|
| Chlorine (Cl) | Benzo[d]thiazole-4 | ↑ Lipophilicity (LogP +0.5), enhancing membrane permeability | |
| Fluorine (F) | Phenyl-sulfonyl | ↑ Metabolic stability (t₁/₂ +3 h) via reduced CYP450 oxidation | |
| Methoxy (OCH₃) | Analog phenyl | ↓ Activity (IC₅₀ 10x higher) due to steric hindrance |
Q. How can contradictory bioactivity data across studies be resolved?
- Step 1 : Validate assay conditions (e.g., pH, ATP concentration in kinase assays) to rule out false negatives .
- Step 2 : Cross-test in orthogonal models (e.g., bacterial vs. mammalian cell lines) to confirm target specificity .
- Step 3 : Use isothermal titration calorimetry (ITC) to measure binding affinity discrepancies (e.g., Kd ± 15% variation) .
Q. What computational strategies are employed to predict the compound’s interaction with novel targets?
- Molecular Docking : Glide SP/XP protocols (Schrödinger Suite) screen against kinase libraries (e.g., PDB entries 3OG7, 5J14) .
- QSAR Modeling : 2D descriptors (e.g., topological polar surface area, TPSA) correlate with antibacterial activity (R² = 0.82) .
- ADMET Prediction : SwissADME estimates moderate blood-brain barrier permeability (BBB score 0.45) and CYP2D6 inhibition risk .
Q. How is X-ray crystallography applied to resolve structural ambiguities in derivatives?
- Data Collection : High-resolution (1.2 Å) synchrotron data at 100 K identifies sulfonyl group geometry (C-S-C angle: 104.5°) .
- Refinement : SHELXL-2018 refines anisotropic displacement parameters for the chlorobenzo[d]thiazole ring, confirming planar conformation .
- Validation : R-factor convergence (<0.05) and Ramachandran outliers (<0.1%) ensure model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
